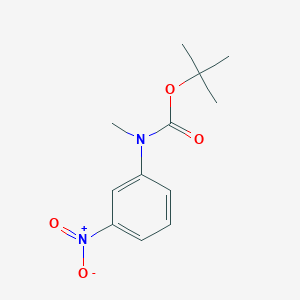

Tert-butyl methyl(3-nitrophenyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-methyl-N-(3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILMFFGDPISPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468098 | |

| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528882-15-7 | |

| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of Substituted Phenylcarbamates

The thermal stability of carbamates is a critical area of study, with direct implications for their application in various chemical syntheses. The decomposition kinetics of tert-butyl N-arylcarbamates, including the title compound, have been investigated to elucidate the underlying mechanisms.

Thermal Decomposition Kinetics and Mechanisms

Studies on the thermal decomposition of t-butyl N-arylcarbamates in solvents like diphenyl ether show that the reaction follows first-order kinetics. cdnsciencepub.com The primary decomposition pathway involves the elimination of specific gaseous byproducts and the formation of a corresponding amine. cdnsciencepub.com

The thermal degradation of t-butyl N-arylcarbamates consistently yields three main products: carbon dioxide, isobutylene (B52900), and the corresponding substituted aniline (B41778). cdnsciencepub.com For instance, the decomposition of p-nitro-substituted N-phenylcarbamates in dodecane (B42187) results in the precipitation of p-nitroaniline, which can be recovered with yields of 100 mol %. cdnsciencepub.com In addition to the primary amine, the corresponding olefin from the tertiary alcohol portion is also formed. cdnsciencepub.com In some cases, depending on the specific carbamate (B1207046) and reaction conditions, tertiary alcohols like t-butanol have also been identified as decomposition products. cdnsciencepub.com

The table below summarizes the product yields from the decomposition of tert-butyl N-(p-nitrophenyl)carbamate in various solvents at 453 K.

| Solvent | Aniline Yield (mol %) | Carbon Dioxide Yield (mol %) | Olefin Yield (mol %) |

| Dodecane | 100 | 100 | 100 |

| Nitrobenzene (B124822) | 100 | 100 | 100 |

| Acetophenone | 99 | 99 | 100 |

| Decanol | 98 | 98 | 100 |

| Diphenyl Ether | 99 | 99 | 100 |

Data sourced from Ashcroft & Thorne (1972). cdnsciencepub.com

The rate of thermal decomposition is significantly influenced by the nature of the substituent on the aromatic ring. A detailed study of t-butyl N-arylcarbamates revealed that electron-withdrawing substituents accelerate the decomposition. cdnsciencepub.com The decomposition rates decrease in the order of p-NO₂, m-NO₂, m-Cl, p-Cl, H, m-CH₃, p-CH₃, and p-OCH₃. cdnsciencepub.com

This relationship between substituent electronic effects and reaction rate is quantified by a Hammett analysis. A plot of the logarithm of the rate constants against the Hammett substituent constants (σ) yields a straight line with a positive slope (ρ value). For the decomposition of t-butyl N-arylcarbamates in diphenyl ether at 177.5 °C, a ρ value of +0.54 was determined. cdnsciencepub.com Other studies have found similar positive ρ values of approximately 0.50, confirming that the reaction is facilitated by a reduction of electron density at the reaction center. cdnsciencepub.comcapes.gov.br This positive ρ value indicates that the transition state has a greater negative charge on the nitrogen atom or that the bond to the nitrogen is breaking in the rate-determining step.

The following table illustrates the effect of substituents on the first-order rate constants for the decomposition of tert-butyl N-arylcarbamates.

| Substituent (X) in p-X-C₆H₄NHCO₂C(CH₃)₃ | Rate Constant (k x 10⁵ s⁻¹) at 177.5 °C |

| p-NO₂ | 21.0 |

| m-NO₂ | 18.2 |

| m-Cl | 8.32 |

| p-Cl | 6.67 |

| H | 4.83 |

| p-CH₃ | 3.33 |

| p-OCH₃ | 2.50 |

Data sourced from Thorne & Cardwell (1967). cdnsciencepub.com

The thermal decomposition of t-butyl N-arylcarbamates is proposed to proceed through a cyclic transition state. cdnsciencepub.com This mechanism is consistent with the observed first-order kinetics and the formation of an amine, carbon dioxide, and an olefin. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves a concerted, non-synchronous six-membered cyclic transition state. researchgate.net This type of charge-separated cyclic transition state helps to explain the observed electronic effects, where electron-withdrawing groups on the phenyl ring stabilize the developing negative charge on the nitrogen atom, thus accelerating the reaction. cdnsciencepub.comcapes.gov.br Similar four-centered transition states have also been proposed for the decomposition of other carbamates, such as methyl N-methylcarbamate. capes.gov.br

Hydrolysis and Deprotection Pathways of Carbamates

In addition to thermal decomposition, carbamates are susceptible to hydrolytic cleavage under both acidic and basic conditions. The specific pathway depends on the structure of the carbamate and the pH of the medium.

The tert-butoxycarbonyl (Boc) group, a key structural feature of the title compound, is a widely used protecting group for amines that is readily cleaved under acidic conditions. The mechanism of this deprotection has been well-established. commonorganicchemistry.com

The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). commonorganicchemistry.comstackexchange.com This is followed by the rate-limiting step: the loss of the stable tert-butyl cation, which fragments to form a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide gas and the free amine. commonorganicchemistry.com Under the acidic reaction conditions, the resulting amine is protonated to form its corresponding salt. commonorganicchemistry.com The tert-butyl cation generated during the reaction can be trapped by a suitable nucleophile or deprotonate to form isobutylene gas. commonorganicchemistry.com Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of HCl, which is rationalized by a general acid-catalyzed fragmentation of the protonated carbamate. acs.org

The hydrolysis of aryl carbamates, particularly those with electron-withdrawing groups on the phenyl ring like the nitro group, is effectively catalyzed by a base. rsc.org The mechanism for the base-mediated hydrolysis of nitrophenyl carbamates is proposed to be an E1cB (Elimination Unimolecular conjugate Base) process. rsc.org

This pathway involves the rapid and reversible deprotonation of the carbamate nitrogen by a base (e.g., hydroxide (B78521) ion) to form a carbamate anion (the conjugate base). rsc.org In the subsequent slow, rate-determining step, the electron-rich nitrophenyl group is expelled as a leaving group, leading to the formation of an isocyanate intermediate. rsc.org This isocyanate is then rapidly attacked by water or hydroxide ions to form an unstable carbamic acid, which, similar to the acid-catalyzed pathway, decomposes to the corresponding amine and carbon dioxide.

The presence of the electron-withdrawing nitro group on the phenyl ring is crucial for this mechanism. It serves two purposes: it increases the acidity of the N-H proton, facilitating the initial deprotonation, and it stabilizes the negative charge on the phenoxide leaving group, making it a better leaving group. rsc.org Studies on the hydrolysis of N-(p-nitrophenyl)carbamates show that substituents on the O-aryl ring have a large effect on the reaction rate, with a Hammett ρ value of +3.17, indicating a high degree of acyl-oxygen bond cleavage in the transition state. rsc.org

Spectrophotometric Monitoring of Deprotection Kinetics

The deprotection of nitrophenyl carbamates is a reaction that can be conveniently monitored in real-time using UV-vis spectrophotometry. This technique is particularly effective due to the nature of the leaving group generated during the process. When the carbamate bond is cleaved under basic conditions, it releases a nitrophenolate ion. emerginginvestigators.orgemerginginvestigators.org

Specifically, the hydrolysis of compounds like 4-nitrophenyl carbamates results in the formation of 4-nitrophenol. emerginginvestigators.org This product is a bright yellow compound with a distinct optical absorbance maximum at or around 413 nm. emerginginvestigators.orgemerginginvestigators.org By monitoring the increase in absorbance at this specific wavelength over time, kinetic data for the deprotection reaction can be readily obtained. emerginginvestigators.org

Studies have shown that the rate of hydrolysis and subsequent release of the nitrophenol is highly dependent on the pH of the solution. The deprotection is significantly accelerated in basic conditions, with minimal to no hydrolysis observed in neutral or acidic environments. emerginginvestigators.orgresearchgate.net This base-lability makes nitrophenyl carbamates useful as protecting groups that can be removed under specific, mild basic conditions, avoiding the harsh acidic treatments required for other protecting groups like the tert-butyloxycarbonyl (Boc) group. emerginginvestigators.org The effectiveness of the deprotection is most prominent at a pH of 12 and above. researchgate.net This pH-dependent reactivity allows for the design of orthogonal protection strategies in complex organic syntheses. emerginginvestigators.org

The general process can be visualized as the carbamate remaining stable in acidic or neutral water, but upon introduction of a base, it undergoes hydrolysis to release the amine, carbon dioxide, and the chromophoric 4-nitrophenolate.

| Parameter | Value | Source |

| Monitored Species | 4-Nitrophenol / 4-Nitrophenolate | emerginginvestigators.orgemerginginvestigators.org |

| Wavelength (λmax) | 413 nm | emerginginvestigators.org |

| Effective pH for Deprotection | > 12 | researchgate.net |

| Reaction Condition | Basic | emerginginvestigators.orgresearchgate.net |

Nucleophilic Reactivity at the Carbamate Moiety

The carbamate group is susceptible to attack by various nucleophiles. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the nitrophenyl group, making it a key site for reactions.

Aminolysis Reactions

The reaction of nitrophenyl carbamates with amines, known as aminolysis, has been the subject of kinetic studies. The reaction of 4-nitrophenyl phenyl carbonate with a series of alicyclic secondary amines in an 80 mol% H₂O-20 mol% DMSO solution proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T+/-). researchgate.net The rate of these reactions is dependent on the basicity and structure of the amine nucleophile. researchgate.netnih.gov

For the aminolysis of methyl 4-nitrophenyl thionocarbonate, the reaction with most secondary alicyclic amines involves a mechanism where the breakdown of the tetrahedral intermediate to products is the rate-determining step. nih.gov However, when piperidine (B6355638) is used as the nucleophile, the initial formation of the intermediate becomes rate-limiting. nih.gov This highlights the subtle interplay between the nucleophile's basicity and steric factors in determining the reaction pathway. Comparing the reactivity of secondary alicyclic amines to isobasic pyridines shows that the former are less reactive when the breakdown of the intermediate is rate-determining, largely due to faster amine expulsion from the intermediate. nih.gov

| Substrate | Nucleophile | Key Mechanistic Feature | Source |

| 4-Nitrophenyl phenyl carbonate | Secondary Amines | Stepwise mechanism via T+/- intermediate | researchgate.net |

| Methyl 4-nitrophenyl thionocarbonate | Secondary Amines (general) | Rate-determining breakdown of T+/- | nih.gov |

| Methyl 4-nitrophenyl thionocarbonate | Piperidine | Rate-determining formation of T+/- | nih.gov |

Reaction with Tertiary Amines

While often considered non-nucleophilic bases, certain bicyclic tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have demonstrated nucleophilic behavior towards highly electrophilic substrates. nih.govbeilstein-journals.org These amidine bases can react with p-nitrophenyl carbonate derivatives, acting as nucleophiles. nih.gov This reaction does not simply result in deprotonation but leads to a more complex transformation involving the tertiary amine itself.

The interaction involves a nucleophilic attack by the amidine base on the electrophilic carbonate, which can ultimately lead to the ring-opening of the bicyclic amine structure. nih.govbeilstein-journals.org For instance, the reaction between DBU and a p-nitrophenyl carbonate derivative results in the formation of a substituted ε-caprolactam carbamate. nih.gov This reactivity showcases that under appropriate conditions, tertiary amines can engage in nucleophilic addition at the carbamate carbon, leading to significant structural rearrangements.

Intramolecular Cyclization and Rearrangement Reactions

The presence of a nitro group on the phenyl ring opens up pathways for intramolecular reactions, particularly under reductive conditions.

Base-Mediated Reductive Cyclization of Nitrophenyl Systems

A notable reaction involving nitrophenyl systems is base-mediated reductive cyclization. This transformation has been utilized to synthesize complex heterocyclic structures. For example, a synthetic route to the hexahydro-2,6-methano-1-benzazocine ring system employs this type of reaction. acs.org The process typically begins with a substrate containing a ketone tethered to a nitrobenzene moiety. acs.org In the presence of a base, the nitro group is reduced and participates in a cyclization cascade, forming the new heterocyclic ring.

In a related context, the reduction of a nitrophenyl group to an aniline is a common and crucial transformation. The synthesis of tert-butyl(2-aminophenyl)carbamate from tert-butyl(2-nitrophenyl)carbamate is achieved through reduction using agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. nih.gov This reduction is a prerequisite for subsequent intramolecular reactions, such as cyclization, where the newly formed amino group can act as an internal nucleophile.

Ring Opening and Ring Expansion Reactions

As discussed previously, the reaction of tertiary amines like DBU and DBN with p-nitrophenyl carbonates can lead to ring-opening of the amine. nih.govbeilstein-journals.org The reaction of DBN with the p-nitrophenyl carbonate of homopropargyl alcohol was found to yield a γ-lactam carbamate, confirming the ring-opening of the DBN structure. nih.gov Similarly, DBU reacts to form ε-caprolactam derived carbamates. nih.gov

The reaction mechanism involves the nucleophilic amidine attacking the carbonate, leading to the cleavage of the p-nitrophenoxide leaving group. This is followed by an intramolecular rearrangement and hydrolysis sequence that results in the opening of one of the rings of the bicyclic amine to form a stable lactam structure. This reaction provides a method to synthesize structurally diverse lactam compounds from readily available materials. nih.govbeilstein-journals.org

| Reagent | Substrate | Product Type | Source |

| DBU | p-Nitrophenyl carbonate derivative | ε-Caprolactam carbamate | nih.gov |

| DBN | p-Nitrophenyl carbonate derivative | γ-Lactam carbamate | nih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound. For a complete structural elucidation of tert-butyl methyl(3-nitrophenyl)carbamate, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Detailed Proton (¹H) NMR Assignments for Aromatic and Aliphatic Protons

A ¹H NMR spectrum would provide crucial information on the chemical environment of the hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the aromatic protons on the nitrophenyl ring and the aliphatic protons of the tert-butyl and methyl groups.

Aromatic Protons: The four protons on the 3-nitrophenyl ring would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (multiplicity and coupling constants, J) would be determined by their position relative to the electron-withdrawing nitro group and the carbamate (B1207046) substituent.

Aliphatic Protons: The nine equivalent protons of the tert-butyl group would be expected to produce a sharp singlet in the upfield region of the spectrum, likely around δ 1.5 ppm. The three protons of the N-methyl group would also appear as a singlet, anticipated in the region of δ 3.0-3.5 ppm.

Interactive Data Table: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 9.0 | d, t, dd |

| N-CH₃ | 3.0 - 3.5 | s |

| C(CH₃)₃ | ~1.5 | s |

Note: The above table represents expected values based on general principles of NMR spectroscopy. No experimentally verified data for this compound was found.

Carbon-13 (¹³C) NMR Characterization of Carbon Frameworks

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: The six carbons of the nitrophenyl ring would resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon atom attached to the nitro group and the carbon atom attached to the carbamate nitrogen would show characteristic chemical shifts influenced by these substituents.

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to appear significantly downfield, generally in the range of δ 150-160 ppm.

Aliphatic Carbons: The quaternary carbon of the tert-butyl group would likely be found around δ 80-85 ppm, while the three equivalent methyl carbons of the tert-butyl group would produce a signal around δ 28 ppm. The N-methyl carbon would be expected in the region of δ 35-40 ppm.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 160 |

| C=O | 150 - 160 |

| C (CH₃)₃ | 80 - 85 |

| C(C H₃)₃ | ~28 |

| N-CH₃ | 35 - 40 |

Note: The above table represents expected values based on general principles of NMR spectroscopy. No experimentally verified data for this compound was found.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Despite the utility of these techniques, no published 2D NMR data for this compound could be located.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, N-H, NO₂)

An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

C=O Stretch: A strong absorption band for the carbonyl group of the carbamate would be anticipated in the region of 1700-1725 cm⁻¹.

NO₂ Stretches: The nitro group would exhibit two distinct, strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the carbamate would likely appear in the 1200-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

No experimentally recorded IR spectrum for this compound is available in the reviewed literature.

Raman Spectroscopy (Theoretical and Experimental)

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro group and the aromatic ring are often strong in the Raman spectrum. However, no theoretical or experimental Raman spectroscopic data for this compound has been found in published sources.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of synthetic compounds, as well as for gaining structural insights through fragmentation analysis.

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar and thermally labile molecules like carbamates. In the analysis of this compound, ESI mass spectrometry is used to confirm the molecular mass. The technique typically reveals the protonated molecular ion, [M+H]⁺. For this compound (with a molecular weight of 252.27 g/mol ), the expected ion would be observed at a mass-to-charge ratio (m/z) of approximately 253. chemicalbook.com

A documented synthesis of the compound confirms this, reporting the successful characterization of the product via Liquid Chromatography-Mass Spectrometry (LC-MS) using an ESI source, which showed the expected molecular ion peak. chemicalbook.com

Table 1: ESI-MS Data for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Observed Ion | Mass-to-Charge Ratio (m/z) | Source |

|---|

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.gov While specific HRMS data for this exact compound is not detailed in the provided sources, its application would involve comparing the precise measured mass of the molecular ion to the calculated theoretical mass, thereby confirming the chemical formula C₁₂H₁₆N₂O₄ and distinguishing it from any other potential isomers or impurities. nih.gov

Other Ionization Techniques (e.g., DART+, EI-MS)

Beyond ESI, other ionization methods can provide complementary structural information.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.gov It is particularly useful for high-throughput screening. When coupled with a high-resolution mass spectrometer like a time-of-flight (TOF) analyzer, DART-MS could provide rapid and accurate mass confirmation for this compound directly from a sample surface. nih.gov

Electron Ionization (EI): EI is a higher-energy, "hard" ionization technique that causes extensive fragmentation. While this can make the molecular ion difficult to observe, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule. For related tert-butyl aromatic compounds, EI-MS analysis shows a characteristic primary fragmentation pathway involving the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. researchgate.net It is predicted that the EI mass spectrum of this compound would exhibit a prominent peak corresponding to the [M-CH₃]⁺ ion.

X-ray Crystallography for Absolute Structure and Conformation

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.

While a specific crystal structure for this compound is not available in the cited literature, the analysis of structurally similar compounds demonstrates the power of this method. researchgate.net If a suitable single crystal were grown, X-ray analysis would:

Confirm the connectivity of the atoms.

Determine the planarity of the phenyl ring and the geometry of the nitro and carbamate substituents.

Reveal the conformation of the bulky tert-butyl group relative to the rest of the molecule.

Identify any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. researchgate.net

This data is invaluable for understanding structure-property relationships and for computational chemistry studies. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both the purification of synthesized compounds and the verification of their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical method for assessing the purity of non-volatile organic compounds. Commercial suppliers of the related precursor, tert-butyl (3-nitrophenyl)carbamate, specify its purity as ≥98%, confirmed by HPLC. calpaclab.com This indicates that HPLC methods are well-established for this class of compounds.

For analytical purposes, a reversed-phase HPLC system is typically employed. A chiral HPLC method used for a similar compound provides a template for potential starting conditions. orgsyn.org

Table 2: Example HPLC Conditions for Analysis of Related Carbamates

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralpak AS-H | orgsyn.org |

| Mobile Phase | 2% Isopropanol in Heptane | orgsyn.org |

| Flow Rate | 0.50 mL/min | orgsyn.org |

Such methods are used to determine the percentage purity of the main compound and to detect the presence of any impurities, such as starting materials or by-products from the synthesis.

Flash Column Chromatography

Flash column chromatography is the primary technique used for the purification of synthetic organic compounds on a preparative scale. rsc.orgrochester.edu Following the synthesis of this compound, this method would be employed to isolate the target molecule from unreacted starting materials and reaction by-products.

The standard stationary phase is silica (B1680970) gel. rsc.orgemerginginvestigators.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. rsc.orgemerginginvestigators.org The polarity of the eluent is optimized to achieve effective separation.

Table 3: Typical Flash Chromatography Eluent Systems for Carbamate Purification

| Stationary Phase | Eluent System | Application Context | Source |

|---|---|---|---|

| Silica Gel | Gradient of 0-30% Ethyl Acetate in Hexanes | Purification of a 4-nitrophenyl carbamate | emerginginvestigators.org |

| Silica Gel | 20-25% Ethyl Acetate in Petroleum Ether | Purification of a related carbamate product | rsc.org |

The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product. orgsyn.org

Computational Chemistry and Theoretical Studies of Tert Butyl Methyl 3 Nitrophenyl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like tert-butyl methyl(3-nitrophenyl)carbamate, DFT calculations can provide deep insights into its electronic properties, reactivity, and vibrational modes.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the carbamate (B1207046) group and the nitrophenyl ring. The LUMO, conversely, would be centered on the electron-deficient sites, particularly the nitro group, which is a strong electron-withdrawing group. DFT calculations on a large set of carbamates have shown that HOMO energies can range from -1.23 to 1.83 eV, and LUMO energies from 6.05 to 9.96 eV, leading to an average energy gap of approximately 8.08 eV. mdpi.com For nitrophenyl-containing compounds, the LUMO is often primarily located on the nitrophenyl rings. uwa.edu.au

The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Expected Frontier Orbital Properties of this compound based on Analogous Compounds

| Property | Expected Characteristic |

| HOMO Localization | Primarily on the carbamate and phenyl ring |

| LUMO Localization | Primarily on the nitro group and phenyl ring |

| HOMO-LUMO Gap | Influences molecular stability and reactivity |

Partial Charge Distribution and Electrophilic/Nucleophilic Sites (e.g., Mulliken Charges)

Partial charge distribution analysis, often calculated using methods like Mulliken population analysis, helps in identifying the electrophilic and nucleophilic sites within a molecule. In this compound, the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atom of the carbamate, are expected to carry negative partial charges due to their high electronegativity. Conversely, the carbonyl carbon and the carbon atoms attached to the nitro group are anticipated to have positive partial charges, making them electrophilic centers.

This charge distribution is critical in understanding the molecule's interaction with other chemical species. The sites with negative charges are prone to attack by electrophiles, while the positively charged sites are susceptible to nucleophilic attack.

Table 2: Predicted Partial Charge Characteristics for Key Atoms in this compound

| Atom | Expected Partial Charge | Role |

| Carbonyl Carbon | Positive | Electrophilic site |

| Carbonyl Oxygen | Negative | Nucleophilic site |

| Carbamate Nitrogen | Negative | Nucleophilic site |

| Nitro Group Oxygens | Negative | Nucleophilic sites |

| Nitro-substituted Carbon | Positive | Electrophilic site |

Aromaticity Indices and π-Electron Distribution

The 3-nitrophenyl group in this compound is an aromatic system. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity. The π-electron system of the benzene (B151609) ring is significantly influenced by the electron-withdrawing nitro group.

Prediction of Vibrational Spectra

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be predicted using DFT calculations. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the molecule. The vibrational frequencies correspond to specific bond stretching, bending, and torsional motions.

For this compound, key vibrational modes would include:

N-H stretching: Although this specific molecule has a methyl group on the nitrogen, related primary and secondary carbamates show characteristic N-H stretching frequencies.

C=O stretching: A strong absorption band characteristic of the carbonyl group in the carbamate moiety.

C-N stretching: Associated with the carbamate linkage.

NO₂ stretching: Symmetric and asymmetric stretching vibrations of the nitro group.

C-H stretching: From the tert-butyl and methyl groups, as well as the aromatic ring.

Aromatic ring vibrations: Characteristic C-C stretching and C-H bending modes.

Quantum-chemical calculations on methylcarbamate have shown that methods like B3LYP with appropriate basis sets can reproduce experimental vibrational frequencies with high accuracy. researchgate.net

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbamate | C=O stretch | 1700 - 1750 |

| Nitro | Asymmetric NO₂ stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ stretch | 1335 - 1370 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Alkyl Groups | C-H stretch | 2850 - 3000 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information about the conformational landscape and flexibility of a molecule over time.

Conformational Analysis and Molecular Flexibility

This compound possesses several rotatable bonds, including those around the carbamate linkage and the bond connecting the phenyl ring to the nitrogen atom. This allows the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The flexibility of the molecule is influenced by the bulky tert-butyl group, which can sterically hinder rotation around adjacent bonds. The planarity of the carbamate group and the orientation of the nitrophenyl ring are key conformational features that can be investigated through MD simulations. Understanding the conformational preferences is essential as they can influence the molecule's biological activity and physical properties. Studies on similar molecules have used MD simulations to understand conformational changes and their implications.

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is frequently used in drug discovery to understand how a small molecule might interact with a protein target. Although specific molecular docking studies on this compound are not reported, research on structurally related carbamate derivatives highlights the utility of this approach. nih.gov

For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory activity, with molecular docking studies used to support the experimental findings. nih.gov Similarly, docking studies on other nitrophenyl compounds have been performed to explore their potential as anticancer agents by examining their interactions with targets like Type-II topoisomerase. eurjchem.com

A hypothetical molecular docking study of this compound would involve selecting a relevant protein target. The molecule's nitro group, carbamate linkage, and hydrophobic tert-butyl and phenyl groups would dictate its binding interactions. The nitro and carbonyl oxygens could act as hydrogen bond acceptors, while the aromatic ring could participate in π-π stacking or hydrophobic interactions within a protein's binding pocket. The bulky tert-butyl group would likely favor a large, hydrophobic cavity. Computational software would then be used to calculate the binding affinity and identify the most stable binding poses, providing insight into the molecule's potential biological activity.

Table 1: Example Data from Molecular Docking of a Related Compound This table presents hypothetical data to illustrate what a molecular docking study might reveal. The data is based on findings for other small molecules. researchgate.net

| Parameter | Value |

| Target Protein | Cannabinoid Receptor 1 |

| Docking Score (kcal/mol) | -10.3 |

| Interacting Residues | Phe200, Trp356, Leu387 |

| Types of Interactions | Hydrophobic, Hydrogen Bond |

Computational Reaction Path Searches and Mechanistic Elucidation (e.g., quantum chemical frameworks)

Quantum chemical frameworks, particularly DFT, are powerful tools for elucidating reaction mechanisms. mdpi.com For this compound, computational studies could explore its synthesis, degradation, or metabolic pathways. For example, the synthesis of this compound involves the N-methylation of tert-butyl (3-nitrophenyl)carbamate. chemicalbook.com A computational study could model the reaction pathway, identifying transition states and intermediates to determine the reaction's energetic profile.

Studies on similar reactions, such as the Pd-catalyzed formation of other carbamates, have used DFT to compare different potential pathways and explain the role of the catalyst. mdpi.com In one such study, two distinct pathways were evaluated, with calculations of the Gibbs free energy for each step to determine the most favorable route. mdpi.com

Another area of investigation could be the base-labile nature of carbamate protecting groups. Research on 4-nitrophenyl carbamates has used computational methods to calculate Mulliken charges on the carbonyl carbon to rationalize different rates of hydrolysis compared to carbonates. emerginginvestigators.org Such an approach for this compound could predict its stability under various pH conditions and the mechanism of its cleavage. These calculations help in understanding the electronic effects of the nitro group on the reactivity of the carbamate moiety.

Table 2: Hypothetical Energy Profile for a Reaction Step This table provides an example of the kind of data generated in a computational reaction path study, based on a study of a cycloaddition reaction. researchgate.net

| Species | Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | 50.31 | 92.28 |

| Intermediate | -25.0 | -20.0 |

| Transition State 2 | 45.0 | 85.0 |

| Product | -113.58 | -110.0 |

Solubility and Permeability Predictions

Computational tools are widely used to predict the physicochemical properties of molecules, such as solubility and permeability, which are critical in fields like materials science and pharmaceutical development. These predictions are often based on the molecule's structure and various calculated molecular descriptors.

Various computational models, often available as software packages, can predict properties like LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of lipophilicity. A higher LogP value corresponds to lower aqueous solubility. Other descriptors that would be calculated include the number of hydrogen bond donors and acceptors, and the polar surface area (PSA).

Table 3: Predicted Physicochemical Properties for a Structurally Similar Compound The following data for the related compound tert-butyl N-(3-methyl-5-nitrophenyl)carbamate from PubChem provides an example of computationally predicted properties. nih.gov

| Property | Predicted Value |

| Molecular Weight | 252.27 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

These predicted values help in estimating the compound's behavior in different environments. For instance, the number of hydrogen bond donors and acceptors, along with the rotatable bond count, are used in models like Lipinski's rule of five to predict oral bioavailability, which is related to permeability.

Research Applications in Medicinal Chemistry and Biological Sciences

Role of the Carbamate (B1207046) Moiety in Drug Design

The carbamate group is a critical structural motif in numerous approved drugs and is increasingly utilized in medicinal chemistry. nih.govbohrium.com Functioning as a hybrid of an amide and an ester, it possesses unique chemical and physical properties that are advantageous in drug design. nih.govacs.org

A significant application of the carbamate functional group is as a surrogate for the peptide bond. nih.govbohrium.com Due to their enhanced chemical and proteolytic stability, carbamates are often incorporated into peptidomimetic drugs to overcome the rapid degradation of natural peptides by enzymes like aminopeptidases. acs.org The carbamate linkage is structurally similar to a peptide bond but is generally more resistant to hydrolysis. nih.gov This stability is a key reason the carbamate motif has become a preferred choice for designing peptide-like drugs. nih.govacs.org

Furthermore, the carbamate functionality imposes a degree of conformational restriction on the molecule's backbone. nih.govacs.org This is due to the delocalization of the nitrogen atom's non-bonded electrons into the carboxyl group, which can be crucial for locking the molecule into a bioactive conformation necessary for interacting with target enzymes or receptors. acs.org The carbamate's NH and carboxyl groups can also participate in hydrogen bonding, further mimicking peptide interactions. nih.govacs.org

The carbamate moiety, particularly when combined with sterically bulky groups like the tert-butyl group, plays a crucial role in modulating a drug candidate's pharmacokinetic profile. Carbamates are known to enhance metabolic stability and improve a molecule's ability to permeate cell membranes. nih.govbohrium.comacs.org

These characteristics have been strategically exploited in drug design to improve oral bioavailability and ensure that a therapeutic agent reaches its site of action. acs.org The stability of carbamates helps protect drugs from first-pass metabolism in the liver, while their increased lipophilicity compared to more polar groups can facilitate passage across the lipid bilayers of cell membranes. nih.govnih.gov The bioconversion of carbamates can be mediated by metabolic enzymes, primarily cytochrome P450 and esterases, which are typically found in the liver. nih.gov

Table 1: Physicochemical and Pharmacokinetic Roles of the Carbamate Moiety

| Property | Description | Reference |

| Peptide Bond Isostere | Acts as a stable replacement for the amide bond in peptides, resisting enzymatic degradation. | acs.org, nih.gov, bohrium.com |

| Metabolic Stability | Confers resistance to hydrolysis by proteases and aminopeptidases. | acs.org, nih.gov |

| Cell Permeability | Generally increases lipophilicity, which can enhance absorption and permeation across cell membranes. | acs.org, nih.gov, bohrium.com |

| Conformational Rigidity | Restricts bond rotation, which can help in pre-organizing the molecule for optimal target binding. | acs.org, nih.gov |

| Hydrogen Bonding | The NH and C=O groups can act as hydrogen bond donors and acceptors, mimicking peptide interactions. | acs.org |

Targeted Drug Design and Prodrug Development Strategies

The specific combination of a carbamate linkage and a nitroaromatic ring in Tert-butyl methyl(3-nitrophenyl)carbamate makes it an interesting candidate for prodrug development. Prodrugs are inactive compounds that are converted into active therapeutic agents within the body, often at a specific target site. nih.gov

A well-established strategy in cancer therapy is the use of hypoxia-activated prodrugs (HAPs). mdpi.comnih.gov Many solid tumors contain regions of low oxygen (hypoxia), a condition not typically found in healthy tissues. nih.gov The nitrophenyl group in the compound is an ideal trigger for such a strategy.

Under hypoxic conditions, reductase enzymes (such as NADPH:cytochrome P450 reductase) that are overexpressed in cancer cells can reduce the aromatic nitro group through a series of steps, forming nitroso, hydroxylamine (B1172632), and finally, amino species. mdpi.com The conversion from a strongly electron-withdrawing nitro group to a strongly electron-donating amino group causes a massive electronic shift in the molecule. mdpi.comnih.gov This electronic cascade can be engineered to trigger the fragmentation of the linker—in this case, the carbamate—releasing a cytotoxic effector molecule precisely in the low-oxygen environment of the tumor. mdpi.com Prodrugs based on 4-nitrobenzyl carbamates have been designed to mask the amine groups of antibacterial compounds, rendering them inactive until reductive activation. researchgate.net Similarly, the reduction of a nitrophenyl group to an aminophenyl group has been demonstrated chemically using reagents like iron(III) chloride and hydrazine (B178648) hydrate (B1144303). nih.gov

Beyond hypoxia, other triggers can be exploited for targeted drug release. The microenvironments of tumors, as well as sites of inflammation and infection, are often characterized by a lower pH than healthy tissues. nih.gov While ester and carbonate bonds are commonly used in pH-responsive systems, the related carbamate bond can also be incorporated into such designs. dovepress.com

More specifically, the compound is a substrate for enzyme-triggered activation. Nitroreductase (NTR) enzymes, which are capable of reducing the nitro group, are a cornerstone of many gene-directed enzyme prodrug therapy (GDEPT) systems. nih.gov In this approach, a gene expressing a non-human enzyme like a bacterial nitroreductase is delivered specifically to cancer cells. The subsequent administration of a non-toxic nitroaromatic prodrug results in its activation only in the tumor cells expressing the enzyme. nih.gov Additionally, the carbamate bond itself can be cleaved by endogenous enzymes like esterases, a mechanism used in various carbamate-based prodrugs to release active agents. nih.gov

Table 2: Prodrug Activation Strategies for a Nitrophenyl Carbamate Scaffold

| Activation Trigger | Mechanism | Target Environment | Reference |

| Hypoxia (Reduction) | Enzymatic reduction of the nitro group to an amine, causing electronic cascade and subsequent fragmentation. | Hypoxic regions of solid tumors. | mdpi.com, nih.gov, researchgate.net |

| Enzyme (Nitroreductase) | Site-specific enzymatic reduction of the nitro group to release an active drug. | Cells engineered to express nitroreductase (GDEPT). | nih.gov |

| Enzyme (Esterase/CYP) | Hydrolysis of the carbamate bond by endogenous enzymes like esterases or cytochrome P450. | Primarily in the liver or other tissues with high esterase activity. | nih.gov |

| Low pH | Acid-catalyzed hydrolysis of the carbamate linker. | Acidic microenvironments of tumors, inflammation, or intracellular compartments (e.g., endosomes). | nih.gov, dovepress.com |

Enzyme Inhibition Studies

The carbamate functional group is a well-known pharmacophore in the design of enzyme inhibitors. While direct enzyme inhibition studies on this compound are not widely published, the activities of structurally related compounds suggest its potential in this area.

Carbamate-based pesticides, for example, are known to function through the inhibition of critical enzymes like acetylcholinesterase. nih.govnih.gov In medicinal chemistry, this inhibitory potential has been harnessed for various therapeutic targets. For instance, a series of tert-butyl phenylcarbamate derivatives, structurally similar to the compound of interest, were synthesized and evaluated for anti-inflammatory activity, with docking studies suggesting interaction with the COX enzyme. nih.govresearchgate.net Other research on ureas and carbamates has led to the discovery of modulators of Kv7 potassium channels, which are effective in models of epilepsy. acs.org Furthermore, prodrugs have been designed where a nitrobenzyl carbamate releases an inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme involved in DNA repair in cancer cells. researchgate.net These examples highlight the broad potential of the nitrophenyl carbamate scaffold to be adapted for the development of specific enzyme inhibitors.

Interaction with Serine Hydrolases

Carbamates are recognized as a "privileged" reactive group for interacting with serine hydrolases, one of the largest and most diverse enzyme classes in nature. uni.lunih.govnih.gov These enzymes, which include well-known examples like lipases, proteases, and esterases, feature a highly conserved catalytic triad (B1167595) with a key serine residue that acts as a nucleophile. uni.lu The primary mechanism by which carbamates, including nitrophenyl derivatives, inhibit these enzymes is through the covalent carbamoylation of this active site serine. uni.lunih.govambeed.com

The interaction is typically a two-step process, as detailed in kinetic studies of related p-nitrophenyl-N-substituted carbamates with lipases. iu.eduyoutube.com

Formation of a Non-covalent Complex: Initially, the carbamate inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E:I). iu.edu

Formation of a Covalent Adduct: This is followed by a nucleophilic attack from the enzyme's catalytic serine on the carbamate's carbonyl carbon, leading to the formation of a stable, covalent tetrahedral enzyme-inhibitor adduct (E-I) and the displacement of the nitrophenol leaving group. iu.eduyoutube.com

This irreversible modification of the active site renders the enzyme inactive. uni.lu The efficiency of this inhibition is influenced by the electronic properties of the substituents on the carbamate, making the nitrophenyl group a key feature for enhancing reactivity. iu.eduyoutube.com

Inhibition of Endocannabinoid Hydrolases

The endocannabinoid system, a crucial modulator of pain, inflammation, and neurotransmission, is primarily regulated by the serine hydrolases Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). nih.govchemicalbook.com These enzymes are responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. chemicalbook.comgenprice.com Carbamate inhibitors have emerged as powerful tools for targeting these enzymes, thereby enhancing endocannabinoid signaling. nih.gov

Nitrophenyl carbamates have been instrumental in this field. JZL184, a 4-nitrophenyl carbamate derivative, was one of the first highly selective and potent inhibitors developed for MAGL. youtube.comgoogle.com Like other carbamates, it acts by irreversibly carbamoylating the catalytic serine (Ser122) in the MAGL active site. youtube.com This inhibition leads to an accumulation of 2-AG in the brain and has been shown to produce analgesic and anti-inflammatory effects in preclinical models. google.comnih.gov

Similarly, other carbamate inhibitors, such as URB597, have been developed to target FAAH. The mechanism involves the same fundamental reaction: covalent carbamoylation of the catalytic serine nucleophile (S241 in FAAH). biosynth.com The development of these inhibitors has demonstrated that the carbamate scaffold, particularly with an activated leaving group like nitrophenol, is highly effective for creating selective inhibitors of endocannabinoid hydrolases. youtube.combiosynth.com

Modulators of Biological Transporters (e.g., ATP-binding cassette transporters)

ATP-binding cassette (ABC) transporters are a family of membrane proteins that use the energy from ATP hydrolysis to move a wide variety of substances across cellular membranes. iu.eduresearchgate.net They play critical roles in nutrient uptake, toxin removal, and multidrug resistance in cancer by effluxing chemotherapeutic agents. iu.edubiosynth.com Modulators of ABC transporters can either inhibit or stimulate their function and are of significant interest for overcoming multidrug resistance and altering drug pharmacokinetics. iu.eduyoutube.com

While the carbamate chemical class is broad, current research has not established a direct link between this compound or its close nitrophenyl analogs and the modulation of ABC transporters. The literature on ABC transporter modulators primarily focuses on other classes of compounds, such as tyrosine kinase inhibitors, flavonoids, and other complex heterocyclic structures. youtube.com Therefore, while modulating ABC transporters is a critical area of therapeutic research, there is no evidence from the available data to suggest that this compound functions in this capacity.

Structure-Activity Relationship (SAR) Studies of Carbamate Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. For carbamate derivatives, SAR studies have provided detailed insights into how structural modifications influence their inhibitory activity against serine hydrolases.

Key findings from SAR studies on nitrophenyl and other carbamate derivatives include:

Leaving Group: The nature of the leaving group is critical. The p-nitrophenyl group is an effective leaving group that activates the carbamate for nucleophilic attack. youtube.com In studies of MAGL inhibitors, replacing the p-nitrophenyl group with hexafluoroisopropyl alcohol (HFIP) was found to improve inhibitory potency and reduce off-target effects. youtube.com

N-Substituents: For p-nitrophenyl-N-substituted carbamates, quantitative SAR studies have shown that the electronic properties of the N-substituents are linearly correlated with inhibition constants. iu.eduyoutube.com Electron-withdrawing groups can affect the stability of the initial enzyme-inhibitor complex and the subsequent carbamoylation step. iu.edu

Alkyl Linkers and Scaffolds: In studies of FAAH inhibitors based on ω-heteroarylalkylcarbamates, the length of the alkyl chain connecting the carbamate to a heterocyclic ring significantly impacts potency. For instance, shortening an alkyl chain from six to four or two carbons progressively decreased inhibitory activity.

Ring Substituents: The position and nature of substituents on aromatic or heterocyclic scaffolds are crucial. For FAAH inhibitors with an indole (B1671886) scaffold, a phenyl substituent is better tolerated at the 2-position than the 3-position, while removing the phenyl group entirely leads to the highest activity, indicating that such bulky groups can be unfavorable.

| Structural Modification | Target Enzyme(s) | Effect on Activity | Reference |

|---|---|---|---|

| Replacement of p-nitrophenyl leaving group with HFIP | MAGL | Improved potency and selectivity | youtube.com |

| Shortening of alkyl linker (6 to 2 carbons) | FAAH | Decreased inhibitory potency | |

| Removal of phenyl substituent from indole scaffold | FAAH | Significantly increased inhibition | |

| Variation of N-substituents (electronic effects) | Lipases | Linearly correlated with inhibition constants | iu.eduyoutube.com |

Antimicrobial Activity of Carbamate Derivatives

The carbamate moiety is present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects. Specifically, derivatives containing a nitrophenyl group have shown promise as antimicrobial agents.

The antimicrobial action of nitroaromatic compounds is often attributed to the nitro group itself. A widely accepted mechanism suggests that the nitro group undergoes intracellular reduction, a process that forms highly reactive and toxic intermediates like nitroso and superoxide (B77818) species. These intermediates can then covalently bind to and damage essential biomacromolecules such as DNA, leading to cell death.

Several studies have highlighted the antimicrobial potential of nitrophenyl carbamates:

Alkyl-N-(nitrophenyl)carbamates have been synthesized and evaluated for their antimicrobial properties.

A naphthalenyl derivative containing a 2-nitrophenyl carbamate moiety demonstrated notable antistaphylococcal activity against methicillin-resistant Staphylococcus aureus (MRSA) and antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) in the micromolar range.

Other complex molecules incorporating a nitrophenyl group have also shown excellent antibacterial effects against MRSA.

These findings underscore that the combination of a carbamate structure with a nitroaromatic ring is a viable strategy for developing new antimicrobial agents.

Anti-inflammatory Activity of Carbamate Derivatives

Carbamate derivatives possess significant anti-inflammatory properties, which are often linked to their ability to modulate the endocannabinoid system. By inhibiting the FAAH and MAGL enzymes, these compounds prevent the breakdown of anandamide and 2-AG, lipids that have inherent anti-inflammatory and analgesic effects. google.combiosynth.com For example, the selective FAAH inhibitor PF-3845 was shown to produce profound reductions in inflammatory pain in animal models, an effect mediated by cannabinoid receptors. biosynth.com

Beyond the endocannabinoid system, other nitro-containing compounds have demonstrated direct anti-inflammatory activity. For instance, 1-nitro-2-phenylethane was found to inhibit edema in models of acute inflammation, suggesting a mechanism that involves interfering with the synthesis or release of peripheral inflammatory mediators.

Furthermore, research into other chemical classes has shown that inhibiting proteases can be an effective anti-inflammatory strategy. Given that carbamates are well-known protease inhibitors, this represents another potential, albeit less explored, mechanism for their anti-inflammatory effects. The development of nitroxide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) has also shown that combining a reactive moiety with an anti-inflammatory scaffold can yield compounds that inhibit key enzymes in inflammatory pathways like cyclooxygenase (COX) and 5-lipoxygenase.

Potential Therapeutic Agents for Neurological and Cardiovascular Disorders

Neurological Disorders

The role of carbamates as modulators of the nervous system is twofold. On one hand, their ability to inhibit endocannabinoid hydrolases like FAAH and MAGL makes them highly promising therapeutic agents for a range of neurological and psychiatric conditions. youtube.comnih.gov Inhibition of MAGL, in particular, is being pursued for therapies against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. youtube.comgoogle.com By elevating endocannabinoid levels, these inhibitors can provide therapeutic benefits for pain, anxiety, and neuroinflammation. google.combiosynth.com

On the other hand, many carbamates, particularly N-methyl carbamates, are potent acetylcholinesterase inhibitors used as pesticides. Chronic exposure to these types of carbamates has been associated with adverse neurological effects, including cognitive deficits, neuropsychiatric symptoms, and an increased risk for neurodegenerative disorders. Therefore, while targeted carbamates hold therapeutic promise, the potential for off-target neurotoxicity, especially via cholinesterase inhibition, is a critical consideration in drug development.

Cardiovascular Disorders

The investigation of carbamates in the context of cardiovascular disorders has primarily arisen from cases of acute poisoning with carbamate-based insecticides. These incidents have revealed that carbamates can induce significant cardiac complications, largely due to their inhibition of acetylcholinesterase, which leads to cholinergic overstimulation.

Reported cardiovascular effects of carbamate poisoning include:

Arrhythmias: Both sinus tachycardia and sinus bradycardia have been observed.

Electrocardiographic Abnormalities: A prolonged Q-Tc interval is a common finding, along with other ST-T changes.

Conduction Defects: In rare cases, complete atrioventricular (heart) block has been reported following carbamate ingestion.

Hemodynamic Changes: Both hypertension and hypotension can occur.

These findings highlight the potent effects of certain carbamates on the cardiovascular system. While these effects are documented in the context of toxicity, they underscore the need for careful cardiovascular safety profiling of any carbamate-based compound intended for therapeutic use.

Self-Immolative Spacers in Drug Delivery Systems

The concept of a self-immolative spacer is a cornerstone of modern prodrug design, enabling the controlled release of a therapeutic agent at a specific target site. These intelligent linker systems are engineered to undergo a spontaneous, irreversible fragmentation cascade upon a triggering event, thereby liberating the active drug. The use of nitrophenyl carbamate derivatives, such as this compound, has been a subject of considerable interest in this domain.

The fundamental principle behind the self-immolative action of nitrophenyl carbamates lies in the potent electron-withdrawing nature of the nitro group. researchgate.netnih.gov This feature renders the carbamate linkage susceptible to cleavage under specific physiological conditions, such as a reductive environment often found in hypoxic tumor tissues. researchgate.net The reduction of the nitro group to an amino group initiates a cascade of electronic rearrangements, leading to the spontaneous release of the linked therapeutic payload. researchgate.netnih.gov

While detailed research findings specifically on this compound as a self-immolative spacer are not extensively documented in publicly available literature, the broader class of nitrophenyl carbamates has been the subject of foundational research. Studies on related compounds provide valuable insights into the expected behavior of this specific molecule.

The rate of the self-immolative process is a critical parameter in the design of effective drug delivery systems and can be modulated by the substitution pattern on the aromatic ring. nih.gov The position of the nitro group, in this case at the meta-position, influences the electronic properties and, consequently, the stability and cleavage kinetics of the carbamate linker.

Detailed Research Findings:

Research into analogous p-nitrobenzyl carbamate systems has demonstrated that the reduction of the nitro group to a hydroxylamine is a key triggering step. researchgate.net This transformation dramatically alters the electronic properties of the phenyl ring, initiating the fragmentation of the carbamate and subsequent release of the attached amine-containing drug. The rate of this fragmentation has been shown to be influenced by substituents on the benzyl (B1604629) ring, with electron-donating groups generally accelerating the release. researchgate.net

The following table summarizes the general properties and synthetic precursors for this compound, based on available chemical data. chemicalbook.com

| Property | Value |

| CAS Number | 528882-15-7 |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| Key Synthetic Precursors | tert-butyl 3-nitrophenylcarbamate, Iodomethane (B122720) |

Further research is warranted to elucidate the precise cleavage kinetics and drug release profiles of prodrugs incorporating the this compound spacer. Such studies would provide the necessary quantitative data to fully assess its potential in the development of targeted and effective drug delivery platforms. The synthesis of this compound is achievable through established methods, such as the reaction of tert-butyl 3-nitrophenylcarbamate with iodomethane in the presence of a base. chemicalbook.com This accessibility paves the way for its inclusion in future medicinal chemistry research aimed at creating novel, triggerable drug delivery systems.

Future Research Directions and Interdisciplinary Prospects

Integration of High-Throughput Experimentation with Computational Methods

The synergy between high-throughput experimentation (HTE) and computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of reactions involving tert-butyl methyl(3-nitrophenyl)carbamate. nih.govchemrxiv.org HTE allows for the rapid, parallel screening of a multitude of reaction parameters—such as catalysts, ligands, solvents, and bases—using microscale quantities, which is significantly more efficient than traditional experimentation. nih.govacs.org This approach has been successfully used to optimize conditions for complex reactions, including the synthesis of carbamates and the functionalization of related nitro-containing compounds. nih.govresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), provide deep mechanistic insights that are often inaccessible through experiments alone. mdpi.com These models can be used to calculate reaction energetics, map potential energy surfaces, and predict the stability and reactivity of intermediates and transition states in carbamate (B1207046) formation and functionalization. researchgate.netrsc.orgacs.org For instance, computational studies can elucidate the most favorable mechanistic pathways, whether through a zwitterionic intermediate or a concerted process, guiding the rational design of experiments. rsc.org

Future research should focus on a closed-loop system where HTE generates large datasets on the reactivity of this compound under various conditions. chemrxiv.org Machine learning algorithms can then analyze this data to build predictive models, which in turn guide the next round of rationally designed experiments, creating an efficient cycle of discovery and optimization. nih.gov This integrated approach can rapidly identify optimal conditions for the synthesis of derivatives or for novel functionalization reactions.

Table 1: Proposed HTE and Computational Workflow for this compound

| Phase | Technique | Objective for this compound | Potential Outcome | Reference |

|---|---|---|---|---|

| Screening | High-Throughput Experimentation (HTE) | Rapidly screen hundreds of catalysts, ligands, and bases for functionalizing the nitro group or aromatic ring. | Identification of multiple "hit" conditions for novel reactions like reduction or C-H functionalization. | nih.govresearchgate.net |

| Modeling | Computational Chemistry (DFT) | Model reaction mechanisms for the most promising "hits" from HTE to understand transition states and energy barriers. | Elucidation of the reaction pathway, confirming the role of the catalyst and predicting substrate scope. | mdpi.comrsc.org |

| Optimization | Machine Learning-Guided HTE | Use initial HTE data to train an algorithm that predicts optimal reaction conditions (temperature, concentration, etc.). | Fine-tuned, highly efficient synthetic protocol with maximized yield and selectivity. | nih.gov |

| Analysis | Conformational Analysis (DFT/NMR) | Investigate the stable conformations of the carbamate group and its influence on reactivity. | Fundamental understanding of how the compound's 3D structure impacts its chemical and biological properties. | acs.org |

Development of Advanced Catalytic Systems for Functionalization

The chemical structure of this compound offers several sites for modification, primarily the nitro group and the aromatic ring. A key future direction is the development of advanced catalytic systems to selectively functionalize these positions, thereby creating a library of novel derivatives.

The most prominent transformation is the reduction of the nitro group to an amine, which serves as a versatile handle for further chemistry. rsc.orgnih.gov While traditional methods exist, future research could focus on more sustainable and efficient catalysts, such as bimetallic nanoparticles (e.g., Cu-Ni, Cu-Ag) or single-atom catalysts supported on materials like biochar. researchgate.net These modern systems often exhibit higher activity and selectivity under milder conditions. rsc.orgresearchgate.net

Another exciting frontier is the direct C–H functionalization of the phenyl ring. youtube.com This strategy avoids the need for pre-functionalized starting materials and allows for the direct installation of carbon-carbon or carbon-heteroatom bonds. Research into developing palladium, rhodium, or copper catalysts capable of selectively activating the C-H bonds ortho or para to the carbamate or nitro groups would be a significant advance. Such methods would enable the introduction of alkyl, aryl, or other functional groups, dramatically expanding the chemical space accessible from this starting material.

Table 2: Potential Catalytic Functionalizations of this compound

| Target Site | Reaction Type | Catalytic System | Product Type | Potential Utility | Reference |

|---|---|---|---|---|---|

| Nitro Group | Reduction | Supported Nanoparticles (e.g., Ag@MC, Cu-Ni) | Aniline (B41778) Derivative | Key intermediate for bioconjugation and further synthesis. | researchgate.net |

| Aromatic Ring | C-H Arylation | Palladium-based catalysts (e.g., Pd(OAc)₂) with specialized ligands. | Biphenyl Derivative | Scaffolds with extended aromatic systems for new materials or biological probes. | youtube.com |

| Aromatic Ring | C-H Borylation | Iridium-based catalysts | Arylboronate Ester | Versatile intermediate for Suzuki cross-coupling reactions. | youtube.com |

| Nitro Group | Reductive Carbonylation | Homogeneous Ruthenium or Palladium catalysts | Isocyanate Derivative | Precursor for ureas and other carbamate derivatives. | rsc.org |

Exploration of New Biological Targets and Pathways

The this compound scaffold is a hybrid structure combining a carbamate, known for its role as a stable peptide bond surrogate, and a nitroaromatic group, a moiety present in numerous bioactive compounds. acs.orgacs.orgnih.gov This duality suggests a rich field for biological exploration. The nitro group can act as a "masked electrophile," which, upon in-vivo reduction to nitroso or hydroxylamine (B1172632) intermediates, can form covalent bonds with biological nucleophiles. nih.govnih.gov This mechanism suggests that the compound could be investigated as a potential covalent inhibitor for enzymes that have a cysteine residue in their active site. nih.govresearchgate.net

The carbamate moiety itself is a key pharmacophore in many drugs and is known to interact with various receptors and enzymes. acs.orgnih.gov For example, certain carbamate insecticides have been shown to bind to human melatonin (B1676174) receptors, suggesting that this class of compounds can interact with G-protein coupled receptors. nih.gov Therefore, screening this compound and its derivatives against a panel of proteases, kinases, and receptors could uncover novel biological activities. The compound's ability to permeate cell membranes, a common feature of carbamates, further enhances its potential as a drug lead or biological probe. acs.org

Bioconjugation and Chemical Biology Applications

A significant opportunity lies in using this compound as a platform for bioconjugation and the development of chemical biology tools. The key to this is the latent functionality of the nitro group. Following its selective catalytic reduction to an aniline (as described in section 7.2), the resulting amino group provides a site for conjugation to biomolecules such as proteins, peptides, or nucleic acids.

This aniline derivative could be attached to antibodies to create antibody-drug conjugates (ADCs). nih.gov In such a construct, the carbamate and nitrophenyl portions would constitute the "payload," which could be released inside a target cell. nih.gov The carbamate linker itself is known to offer good stability in circulation. acs.org

Furthermore, the aniline intermediate can be functionalized with reporter tags (e.g., fluorophores) or affinity labels (e.g., biotin) to create chemical probes. These probes could be used to study the biological targets and pathways identified in section 7.3. The use of p-nitrophenyl-based carbonates is a well-established method for creating activated reagents for linking with amines, highlighting the inherent reactivity of this system for conjugation purposes. acs.orgnih.govresearchgate.net

Nanomaterial Integration and Drug Delivery Systems

The field of nanomedicine offers exciting prospects for this compound. The compound could be integrated into nanomaterial-based drug delivery systems to enhance its therapeutic potential by improving solubility, stability, and targeting. nih.gov

Research has already demonstrated the successful formulation of carbamate-based nanogels for drug delivery, indicating the compatibility of the carbamate structure with nanoparticle systems. mdpi.com Future work could focus on encapsulating this compound within various nanocarriers, such as liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles. researchgate.net

Moreover, the nitro group offers a unique handle for creating stimuli-responsive systems. For example, nanoparticles carrying this compound could be designed to release their payload in response to the acidic pH of tumor microenvironments, a strategy that has been explored for other nitrophenol-containing systems. nih.govresearchgate.net Another approach could involve designing nanocarriers that respond to the reductive environment inside certain cells, triggering the release of the drug upon reduction of the nitro group. This targeted delivery would maximize efficacy at the desired site while minimizing systemic exposure. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。